molecular formula C18H14N2O6S2 B12211001 2-({3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoyl}amino)-5-hydroxybenzoic acid

2-({3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoyl}amino)-5-hydroxybenzoic acid

Cat. No.: B12211001
M. Wt: 418.4 g/mol
InChI Key: GGMJGWNITMLLIV-ZROIWOOFSA-N
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Description

2-({3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoyl}amino)-5-hydroxybenzoic acid is a complex organic compound featuring a thiazolidine ring, a thiophene moiety, and a hydroxybenzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoyl}amino)-5-hydroxybenzoic acid typically involves multi-step organic reactions. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-({3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoyl}amino)-5-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the thiazolidine ring can be reduced to alcohols.

    Substitution: The hydroxybenzoic acid group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-({3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoyl}amino)-5-hydroxybenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoyl}amino)-5-hydroxybenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The thiazolidine ring and thiophene moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt cellular pathways, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoyl}amino)-5-hydroxybenzoic acid is unique due to its combination of a thiazolidine ring, thiophene moiety, and hydroxybenzoic acid group. This unique structure allows it to interact with multiple biological targets and exhibit a broad range of pharmacological activities .

Properties

Molecular Formula

C18H14N2O6S2

Molecular Weight

418.4 g/mol

IUPAC Name

2-[3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoylamino]-5-hydroxybenzoic acid

InChI

InChI=1S/C18H14N2O6S2/c21-10-3-4-13(12(8-10)17(24)25)19-15(22)5-6-20-16(23)14(28-18(20)26)9-11-2-1-7-27-11/h1-4,7-9,21H,5-6H2,(H,19,22)(H,24,25)/b14-9-

InChI Key

GGMJGWNITMLLIV-ZROIWOOFSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3=C(C=C(C=C3)O)C(=O)O

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=C(C=C(C=C3)O)C(=O)O

Origin of Product

United States

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